N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a complex organic compound with a molecular formula of C12H17NO3. This compound is known for its unique chemical structure, which includes both a dimethoxyphenyl group and a tetrahydropyrimidinyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine. This intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating downstream signaling pathways. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the tetrahydropyrimidinyl moiety.
N-Acetyl-3,4-dimethoxyphenethylamine: Similar structure but different functional groups.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is unique due to its combination of a dimethoxyphenyl group and a tetrahydropyrimidinyl group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-4-3-10(7-13(12)24-2)5-6-17-14(20)8-11-9-15(21)19-16(22)18-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,20)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQHOWLJVJQIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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